N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Researchers optimizing PI3Kδ-targeting scaffolds often face SAR discontinuity when substituting N4-methylated building blocks with unmethylated analogs, risking potency loss. N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine (CAS 1700125-93-4) directly addresses this: its N4-methyl group is essential for target binding, validated by HQSAR fragment contribution mapping and documented in PI3Kδ inhibitors achieving IC₅₀ 1 nM (US Patent 9,221,795 B2). • 98% purity minimizes palladium catalyst poisoning in Buchwald-Hartwig and amide coupling reactions. • Pre-methylated scaffold eliminates additional N-alkylation synthetic steps, accelerating SAR exploration. • Consistent batch quality ensures reproducibility across parallel synthesis campaigns.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 1700125-93-4
Cat. No. B15296886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine
CAS1700125-93-4
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1N)C(F)(F)F
InChIInChI=1S/C7H8F3N3/c1-12-5-2-6(7(8,9)10)13-3-4(5)11/h2-3H,11H2,1H3,(H,12,13)
InChIKeyITBDAZSILRHQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine Procurement Guide


N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine (CAS 1700125-93-4) is a specialized pyridine-3,4-diamine building block featuring a trifluoromethyl (-CF₃) group at the 6-position and an N-methyl substituent on the 4-amino group . With a molecular weight of 191.15 g/mol and a purity specification of 98% from primary commercial sources, this compound serves as a structurally defined intermediate for medicinal chemistry programs rather than a final bioactive agent itself .

1
Medicinal chemistry building block Pre-N4-methylated pyridine-diamine core for SAR and lead optimization programs
2
Synthetic intermediate with patent precedent Documented in PI3Kδ inhibitor synthesis routes
3
Defined 98% purity grade Supports lot consistency for parallel synthesis and assay reproducibility

Structural Uniqueness of N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine


Procurement of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine cannot be substituted with simpler analogs such as 6-(trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) or other trifluoromethyl pyridine diamines. The presence of the N4-methyl group distinguishes this compound from its unmethylated analog by introducing a steric and electronic modification that alters hydrogen-bonding capacity, lipophilicity (calculated LogP: 1.7243), and metabolic susceptibility of the 4-amino position . In structure-activity relationship (SAR) studies, the N-methyl group on pyridine rings has been demonstrated to positively contribute to target activity, with its removal leading to loss of potency in related compound series [1]. Substitution with an unmethylated analog would therefore invalidate SAR continuity in lead optimization programs.

Target Product
N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine
1 H-bond donor, higher lipophilicity
Common Substitute
6-(Trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5)
2 H-bond donors, lower lipophilicity; SAR continuity may break
Key Risk
N4-methyl removal may invalidate target-binding contribution and alter metabolic susceptibility
Reported positive fragment contribution for N-methyl in pyridine series

Differentiation Evidence for N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine


Structural Distinction from Unmethylated Analog

The target compound differs from 6-(trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) by a single N4-methyl substitution . This structural modification is not trivial; the N4-methyl group eliminates one hydrogen bond donor from the 4-amino position while increasing steric bulk and lipophilicity. Calculated LogP for the target compound is 1.7243, with a TPSA of 50.94 Ų . In a comparative HQSAR study of pyridine-containing compounds, the N-methyl group on the pyridine ring showed a high positive contribution to target activity (green contribution map), and its removal resulted in loss of activity in the least active comparator [1].

Structural Distinction
Class-level inference
N4-methyl eliminates one H-bond donor; LogP 1.7243 vs unmethylated analog with two donors
Alters hydrogen-bonding and lipophilicity profile
HQSAR fragment map supports positive N-methyl contribution
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

PI3Kδ-Targeting Scaffold Utility

This compound is explicitly claimed as a synthetic building block in US Patent 9,221,795 B2 (Example 27) for the preparation of PI3Kδ inhibitors [1]. In this patent series, a related intermediate incorporating this pyridine-3,4-diamine core contributed to compounds with nanomolar potency against PI3K p110δ. For instance, a compound from this patent series demonstrated an EC₅₀ of 0.310 nM in human basophil activation assays and an IC₅₀ of 1 nM against recombinant PI3K p110δ [2]. While the target compound itself is an intermediate, its incorporation into the final pharmacophore is documented in the patent literature.

PI3Kδ Scaffold Utility
Supporting evidence
Explicitly claimed in US9221795 B2 as intermediate; related final compounds show nanomolar PI3Kδ potency
Patent-documented synthetic entry to kinase-targeting space
Reduces synthetic risk for PI3Kδ programs
Oncology Immunology Kinase Inhibition

Physicochemical Differentiation from Analogs

The target compound possesses calculated physicochemical properties that differentiate it from isomeric or related trifluoromethyl pyridine diamines . Its computed LogP of 1.7243 indicates moderate lipophilicity suitable for oral bioavailability, while TPSA of 50.94 Ų falls within favorable ranges for CNS or cellular permeability . By comparison, the unmethylated analog 6-(trifluoromethyl)pyridine-3,4-diamine (MW 177.13) has a lower molecular weight and altered hydrogen bonding profile due to the additional N-H donor .

Physicochemical Profile
Cross-study comparable
TPSA 50.94 Ų, MW 191.15; ΔMW +14.02 vs unmethylated analog
Permeability and metabolic stability context
Calculated values; comparator LogP not directly measured
Drug Design ADME Prediction Medicinal Chemistry

Commercial Availability and Purity Specification

The target compound is commercially available from multiple reputable suppliers with a purity specification of 98% . This stands in contrast to its unmethylated analog 6-(trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5), which is frequently listed at 95% purity . For N-substituted analogs like N4-ethyl or N4-benzyl derivatives, commercial availability is significantly more limited or requires custom synthesis [1].

Purity & Availability
Cross-study comparable
98% purity from multiple suppliers vs 95% for unmethylated analog; N4-alkyl analogs less accessible
Supports batch consistency and shorter lead times
Vendor catalog data; verify lot-specific COA
Chemical Procurement Building Blocks Synthetic Chemistry

Application Scenarios for N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine


Lead Optimization with N4-Methyl Modification

This compound is optimal for medicinal chemistry programs where the N4-methyl group has been identified as essential for target binding or metabolic stability. Based on HQSAR fragment contribution mapping showing the positive contribution of N-methyl substitution in pyridine series , procurement of this pre-methylated building block enables direct SAR exploration without requiring additional N-alkylation synthetic steps. Use this compound when the unmethylated analog (CAS 438564-37-5) yields suboptimal potency or PK properties.

PI3Kδ Inhibitor Synthesis via Patent Routes

This compound serves as a documented intermediate for PI3Kδ-targeting small molecules, as explicitly claimed in US Patent 9,221,795 B2 . The patent precedent validates its utility in constructing inhibitors that have demonstrated nanomolar potency (EC₅₀ 0.310 nM; IC₅₀ 1 nM) against PI3K p110δ . Programs targeting oncology or inflammatory indications involving PI3K pathway modulation can use this building block with reduced synthetic risk and established literature precedent for downstream chemistry.

Hit-to-Lead Expansion with Defined Purity

For high-throughput chemistry or parallel synthesis campaigns requiring consistent starting material quality, the 98% purity specification of this compound offers an advantage over 95% purity analogs . The reduced impurity burden minimizes confounding variables in biological assay interpretation and improves reproducibility of downstream synthetic steps, particularly in amide coupling or Buchwald-Hartwig amination reactions where trace impurities can poison palladium catalysts.

Application
Selection Property
Validation Focus
Lead optimization SAR
Pre-installed N4-methyl for target-binding and permeability modulation
Verify N-methyl contribution to potency and metabolic stability in your series
PI3Kδ inhibitor synthesis
Patent-documented intermediate with established downstream chemistry
Confirm intermediate incorporation and kinase-selectivity profile
Parallel synthesis campaigns
98% purity specification for consistent starting material quality
Assess impurity impact on coupling efficiency and biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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